Biochemical B-RafV600E Potency: >10-Fold Improvement Over Vemurafenib
In a direct head-to-head LanthaScreen BRAFV600E kinase assay, EBI-907 (N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide) exhibits an IC50 of 4.8-4.9 nM, representing a >10-fold increase in potency compared to the FDA-approved comparator Vemurafenib, which shows an IC50 of 58.5-59 nM [1][2].
| Evidence Dimension | B-RafV600E kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 4.8 nM (LanthaScreen assay) |
| Comparator Or Baseline | Vemurafenib (PLX-4032): 58.5 nM |
| Quantified Difference | >10-fold more potent (approximately 12-fold improvement) |
| Conditions | LanthaScreen BRAFV600E kinase assay; full-length enzyme |
Why This Matters
This >10-fold potency gain reduces the effective concentration required for target engagement, which may lower the dose necessary for efficacy and mitigate off-target effects linked to higher drug exposure.
- [1] Zhang J, Lu B, Liu D, et al. EBI-907, a novel BRAFV600E inhibitor, has potent oral anti-tumor activity and a broad kinase selectivity profile. Cancer Biol Ther. 2016;17(2):199–207. View Source
- [2] EBI-907 Product Information. MedChemExpress. View Source
